molecular formula C28H32O6 B12737353 Mebenoside, (1R)- CAS No. 20822-89-3

Mebenoside, (1R)-

Número de catálogo: B12737353
Número CAS: 20822-89-3
Peso molecular: 464.5 g/mol
Clave InChI: MYVXMYUGQJQBIV-FXGKLIOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mebenoside, (1R)- is a pharmaceutical compound classified under the designated entrusted pharmaceuticals in regulatory frameworks, as indicated by its inclusion in international tariff schedules (CAS: 2931.00) . The "(1R)" designation specifies its stereochemistry, implying that the compound's biological activity or pharmacokinetics may depend on its chiral configuration .

Propiedades

Número CAS

20822-89-3

Fórmula molecular

C28H32O6

Peso molecular

464.5 g/mol

Nombre IUPAC

(2S,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol

InChI

InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28+/m1/s1

Clave InChI

MYVXMYUGQJQBIV-FXGKLIOSSA-N

SMILES isomérico

CO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

SMILES canónico

COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Mebenosida, (1R)- implica varios pasos. Un método común incluye el uso de derivados de alcohol bencílico y condiciones de reacción específicas para lograr la estereoquímica deseada . El proceso generalmente involucra la protección de grupos hidroxilo, oxidación selectiva y posterior desprotección para producir el producto final.

Métodos de Producción Industrial

La producción industrial de Mebenosida, (1R)- a menudo emplea técnicas de síntesis orgánica a gran escala. Estos métodos se centran en optimizar el rendimiento y la pureza al tiempo que minimizan el impacto ambiental. Técnicas como la síntesis de flujo continuo y el uso de principios de química verde se aplican comúnmente para mejorar la eficiencia y la sostenibilidad .

Análisis De Reacciones Químicas

Current Data Limitations

The search results do not include any experimental or theoretical studies on Mebenoside, (1R)- . Key gaps include:

  • Reaction mechanisms : No data on hydrolysis, enzymatic degradation, or stability under physiological conditions.

  • Synthetic pathways : Absence of information on precursors, reagents, or intermediates involved in its synthesis.

  • Environmental interactions : No details on photodegradation, microbial metabolism, or chemical stability in different matrices.

Recommendations for Research

To investigate Mebenoside’s chemical reactions, consider the following approaches:

2.1. Literature Review

  • Specialized Databases : Consult PubChem , ChemSpider , or SciFinder for proprietary or patent-related reaction data.

  • Pharmacokinetic Studies : Search for metabolism studies in journals like Journal of Pharmaceutical Sciences or Drug Metabolism and Disposition.

  • Mechanistic Analysis : Use computational tools (e.g., Gaussian, DFT) to model potential reaction pathways, such as ester hydrolysis or ring-opening reactions.

2.2. Experimental Methods

Method Purpose
LC-MS/MS Identify degradation products under simulated physiological conditions.
pH-Dependent Stability Evaluate hydrolysis kinetics in acidic/basic buffers.
Enzymatic Assays Test susceptibility to esterases or cytochrome P450 enzymes.

General Relevance of Search Results

While the provided sources do not directly address Mebenoside, they highlight methodologies applicable to studying its reactivity:

  • Bioorthogonal Reactions ( ): Techniques like cyclooctyne-azide click chemistry could inspire strategies for studying Mebenoside’s interactions with biological systems.

  • Supramolecular Assembly ( ): Insights into controlled chemical transformations in cellular environments may inform in vivo reaction studies.

  • Balancing Equations ( ): Core principles of stoichiometry and ionic reactions could guide theoretical modeling of Mebenoside’s stability.

Aplicaciones Científicas De Investigación

Mebenosida, (1R)- tiene una amplia gama de aplicaciones en la investigación científica:

    Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.

    Biología: Se investiga por sus propiedades antiinflamatorias y sus posibles efectos terapéuticos.

    Medicina: La investigación explora su posible uso en el tratamiento de enfermedades inflamatorias y otras afecciones médicas.

    Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El mecanismo de acción de Mebenosida, (1R)- involucra su interacción con objetivos moleculares y vías específicas. Ejerce sus efectos modulando la actividad de las enzimas y los receptores involucrados en los procesos inflamatorios. Las propiedades antiinflamatorias del compuesto se atribuyen a su capacidad para inhibir la producción de citocinas proinflamatorias y otros mediadores .

Comparación Con Compuestos Similares

The comparison focuses on compounds sharing stereochemical features (1R configuration) or functional groups (e.g., benzamide, sulfonate) that may relate to Mebenoside’s properties.

Structural Analogues with (1R) Configuration

a. Benzamide, N-[(1R)-2-hydroxy-1-phenylethyl]
  • Structure : Features a benzamide group attached to a chiral (1R)-2-hydroxy-1-phenylethyl backbone .
  • Relevance : Demonstrates the role of stereochemistry in molecular recognition, as the (1R) configuration likely influences hydrogen bonding and solubility.
  • Applications : Used in chiral synthesis and pharmacological studies targeting receptor specificity .
b. Levalbuterol Related Compound F
  • Structure: (1R)-1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol .
  • Relevance : Highlights the importance of (1R) configurations in β-adrenergic agonists, where stereochemistry affects binding to adrenergic receptors.
  • Applications : Pharmaceutical reference standard for respiratory therapies .
c. (1R,2S,3R,4R,5R)-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl 4-methylbenzenesulfonate
  • Structure : A bicyclic sulfonate with multiple chiral centers, including (1R) .
  • Relevance : Sulfonate groups enhance solubility and stability, while the (1R) configuration may dictate metabolic pathways.

Functional Group Comparison

a. Sulfonimidate Derivatives
  • Example : (1R,2S,5R)-2-Isopropyl-5-Methylcyclohexyl (R)-4-Methylbenzenesulfonimidate .
  • Relevance : Sulfonimidates are electrophilic reagents used in nitrogen transfer reactions. The (1R) configuration here may influence reaction stereoselectivity.
  • Applications : Synthetic intermediates in medicinal chemistry .
b. Aminoethyl Benzoate Derivatives
  • Example: (S)-Methyl 4-(1-aminoethyl)benzoate (CAS: 222714-37-6) .
  • Relevance: Demonstrates how aminoethyl and benzoate groups contribute to bioactivity. The (S) configuration contrasts with Mebenoside’s (1R), underscoring stereochemical divergence in pharmacological profiles.
  • Applications : Used in peptide mimetics and enzyme inhibitors .

Q & A

Q. How to optimize the enantioselective synthesis of (1R)-Mebenoside to ensure high stereochemical purity?

  • Methodology: Utilize chiral catalysts (e.g., asymmetric organocatalysts or transition-metal complexes) and monitor reaction parameters (temperature, solvent polarity). Validate purity via chiral HPLC with polarimetric detection and compare retention times to standards. Aim for ≥98% enantiomeric excess (ee) using integration of chromatographic peaks .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration of (1R)-Mebenoside?

  • Methodology: Combine X-ray crystallography (for absolute configuration), circular dichroism (CD) spectroscopy, and nuclear Overhauser effect (NOE) NMR experiments. Cross-validate with computational simulations (e.g., density functional theory) .

Q. How to assess the chemical stability of (1R)-Mebenoside under varying physiological conditions?

  • Methodology: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2–3.5) and plasma (pH 7.4) at 37°C. Use LC-MS/MS to quantify degradation products and identify hydrolytic or oxidative pathways. Report half-life (t₁/₂) and degradation kinetics .

Q. What in vitro models are appropriate for initial bioactivity screening of (1R)-Mebenoside?

  • Methodology: Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT or ATP-based viability tests). Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical power. Normalize data to vehicle-treated groups .

Advanced Research Questions

Q. How does the stereochemistry of Mebenoside influence its interaction with specific biological targets compared to other enantiomers?

  • Methodology: Perform molecular docking studies (e.g., AutoDock Vina) using resolved protein structures (PDB). Validate with surface plasmon resonance (SPR) to measure binding affinities (KD). Compare IC₅₀ values of (1R)- and (1S)-enantiomers in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data of (1R)-Mebenoside across studies?

  • Methodology: Conduct meta-analysis of published datasets, adjusting for variables (e.g., cell line origin, assay protocols). Use Bland-Altman plots to assess inter-study variability. Replicate key experiments under standardized conditions .

Q. How to design a pharmacokinetic study for (1R)-Mebenoside that accounts for metabolic chiral inversion?

  • Methodology: Administer (1R)-Mebenoside to rodent models and collect plasma/tissue samples at timed intervals. Quantify enantiomers via chiral LC-MS/MS. Calculate AUC₀–∞ and monitor inversion using kinetic modeling (e.g., NONMEM) .

Q. What statistical approaches control for false discovery rates in high-throughput screening of (1R)-Mebenoside derivatives?

  • Methodology: Apply Benjamini-Hochberg correction (FDR ≤ 0.05) to p-values from ANOVA or t-tests. Predefine effect size thresholds (Cohen’s d ≥ 0.8) and use power analysis to determine sample size .

Q. How to elucidate the in vivo mechanism of action of (1R)-Mebenoside using multi-omics integration?

  • Methodology: Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated vs. control tissues. Use pathway enrichment tools (DAVID, STRING) and network pharmacology models to identify hub targets. Validate with CRISPR/Cas9 knockouts .

Q. What computational methods predict the solid-state behavior of (1R)-Mebenoside for crystallization optimization?

  • Methodology: Apply molecular dynamics simulations (e.g., GROMACS) to study polymorph stability. Correlate with experimental XRPD data and Hansen solubility parameters. Optimize solvent systems via ternary phase diagrams .

Methodological Considerations

  • Experimental Design : Ensure independent/dependent variables are clearly defined, with controls for confounding factors (e.g., solvent impurities, temperature fluctuations) .
  • Data Reproducibility : Report detailed protocols in Supporting Information, including instrument parameters and raw data repositories .
  • Peer Review Preparation : Address potential reviewer critiques by preemptively discussing limitations (e.g., sample size, assay sensitivity) and validating key findings with orthogonal methods .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.